molecular formula C17H17N3O B2763424 N-[1-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-METHYLBENZAMIDE CAS No. 488099-82-7

N-[1-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-METHYLBENZAMIDE

Cat. No.: B2763424
CAS No.: 488099-82-7
M. Wt: 279.343
InChI Key: OJHXLOULBDTUNA-UHFFFAOYSA-N
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Description

N-[1-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-METHYLBENZAMIDE is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities

Mechanism of Action

Target of Action

The primary targets of N-[1-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-METHYLBENZAMIDE are currently unknown

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . Understanding the affected pathways and their downstream effects requires knowledge of the compound’s targets and mode of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects can be determined once the compound’s targets, mode of action, and affected biochemical pathways are identified.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-METHYLBENZAMIDE typically involves the condensation of 1,2-diaminobenzene with an appropriate aldehyde, followed by further functionalization. One common method involves the reaction of 1,2-diaminobenzene with 4-methylbenzoyl chloride under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of microwave-assisted synthesis has been reported to improve reaction times and yields .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a similar structure but lacking the additional functional groups.

    N-(1H-benzimidazol-2-yl)benzamide: A closely related compound with a different substituent on the benzimidazole ring.

    4-methylbenzamide: A simpler compound with a similar benzamide structure but without the benzimidazole ring.

Uniqueness

N-[1-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-METHYLBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-11-7-9-13(10-8-11)17(21)18-12(2)16-19-14-5-3-4-6-15(14)20-16/h3-10,12H,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHXLOULBDTUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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